molecular formula C10H15NO3 B4783579 Ethyl 2-[(2-methylbut-3-yn-2-yl)carbamoyl]acetate

Ethyl 2-[(2-methylbut-3-yn-2-yl)carbamoyl]acetate

Cat. No.: B4783579
M. Wt: 197.23 g/mol
InChI Key: WYBRXNYHDFGUST-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-methylbut-3-yn-2-yl)carbamoyl]acetate is an organic compound with a complex structure that includes an ester and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(2-methylbut-3-yn-2-yl)carbamoyl]acetate typically involves the reaction of 2-methylbut-3-yn-2-ylamine with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ethyl chloroacetate, forming the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-[(2-methylbut-3-yn-2-yl)carbamoyl]acetate can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohols, depending on the reducing agent used.

    Substitution: The ester and carbamate groups can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted esters or carbamates.

Scientific Research Applications

Ethyl 2-[(2-methylbut-3-yn-2-yl)carbamoyl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its carbamate group.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-methylbut-3-yn-2-yl)carbamoyl]acetate involves its interaction with biological molecules through its ester and carbamate groups. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The ester group can undergo hydrolysis, releasing the active compound that can interact with various molecular targets.

Comparison with Similar Compounds

    2-Methylbut-3-yn-2-ol: This compound shares the alkyne group and is used in similar synthetic applications.

    Ethyl carbamate: Another compound with a carbamate group, used in different contexts such as fermentation processes.

    Ethyl acetate: A simpler ester that is widely used as a solvent in organic synthesis.

Uniqueness: Ethyl 2-[(2-methylbut-3-yn-2-yl)carbamoyl]acetate is unique due to the combination of its ester and carbamate functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for multiple points of chemical modification, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 3-(2-methylbut-3-yn-2-ylamino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-5-10(3,4)11-8(12)7-9(13)14-6-2/h1H,6-7H2,2-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBRXNYHDFGUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC(C)(C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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